molecular formula C14H9ClF2N2S B11705540 6-Chloro-2-{4-[(difluoromethyl)sulfanyl]phenyl}imidazo[1,2-a]pyridine

6-Chloro-2-{4-[(difluoromethyl)sulfanyl]phenyl}imidazo[1,2-a]pyridine

Cat. No.: B11705540
M. Wt: 310.7 g/mol
InChI Key: ZOJRRMGAWOGWPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-{4-[(difluoromethyl)sulfanyl]phenyl}imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with 4-chlorobenzaldehyde to form an intermediate, which is then subjected to cyclization and functionalization reactions to introduce the difluoromethylsulfanyl group . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-{4-[(difluoromethyl)sulfanyl]phenyl}imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-{4-[(trifluoromethyl)sulfanyl]phenyl}imidazo[1,2-a]pyridine
  • 6-Chloro-2-{4-[(methylthio)phenyl}imidazo[1,2-a]pyridine
  • 6-Chloro-2-{4-[(ethylthio)phenyl}imidazo[1,2-a]pyridine

Uniqueness

Compared to similar compounds, 6-Chloro-2-{4-[(difluoromethyl)sulfanyl]phenyl}imidazo[1,2-a]pyridine is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C14H9ClF2N2S

Molecular Weight

310.7 g/mol

IUPAC Name

6-chloro-2-[4-(difluoromethylsulfanyl)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H9ClF2N2S/c15-10-3-6-13-18-12(8-19(13)7-10)9-1-4-11(5-2-9)20-14(16)17/h1-8,14H

InChI Key

ZOJRRMGAWOGWPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)SC(F)F

Origin of Product

United States

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